L-Proline, 5-oxo-1-phenyl-, methyl ester
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Overview
Description
L-Proline, 5-oxo-1-phenyl-, methyl ester is a chemical compound with the molecular formula C12H13NO3 It is a derivative of proline, an amino acid, and features a phenyl group attached to the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Proline, 5-oxo-1-phenyl-, methyl ester can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under dehydrating conditions. For instance, the Erlenmeyer-Plochl reaction, which is a cyclodehydration-condensation reaction, can be employed. This reaction typically involves the use of aldehydes and hippuric acid in the presence of acetic anhydride and an acetate catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: L-Proline, 5-oxo-1-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
L-Proline, 5-oxo-1-phenyl-, methyl ester has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of L-Proline, 5-oxo-1-phenyl-, methyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, influencing biochemical pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in metabolic processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
L-Proline, 5-oxo-1-phenyl-, methyl ester can be compared with other similar compounds, such as:
Methyl 5-oxo-2-phenylproline: Similar structure but with a different substitution pattern.
Methyl 5-oxo-3-phenylproline: Another isomer with variations in the position of the phenyl group.
Methyl 5-oxo-4-phenylproline: Differing in the location of the phenyl group, affecting its reactivity and applications
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl (2S)-5-oxo-1-phenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)10-7-8-11(14)13(10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1 |
InChI Key |
STZZOCFZROLYDA-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=O)N1C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CCC(=O)N1C2=CC=CC=C2 |
Origin of Product |
United States |
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